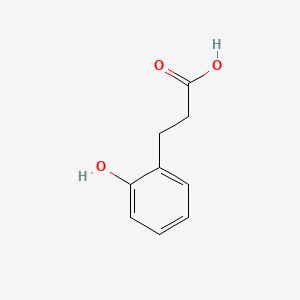

3-(2-Hydroxyphenyl)propansäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Melilotsäure hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

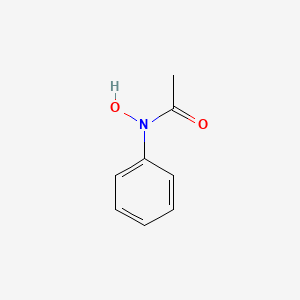

Der Wirkmechanismus von Melilotsäure beinhaltet ihre Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, dass sie die Aktivität bestimmter Enzyme hemmt, die an Entzündungsprozessen beteiligt sind, wodurch Entzündungen reduziert werden . Zusätzlich zeigt Melilotsäure antioxidative Aktivität, indem sie freie Radikale abräumt und Zellen vor oxidativem Schaden schützt .

Wirkmechanismus

Target of Action

It has been studied for its antiulcerogenic effect in the prevention of serotonin-induced ulcerogenesis in rats . This suggests that it may interact with serotonin receptors or other related targets in the gastrointestinal tract.

Mode of Action

Its antiulcerogenic effect suggests that it may interact with its targets to prevent the formation of ulcers, possibly by modulating the activity of serotonin or other related biochemicals .

Biochemical Pathways

3-(2-Hydroxyphenyl)propanoic acid has been reported to be a major microbial metabolite of both (+)-catechin and (-)-epicatechin by human faecal microbiota . This suggests that it may be involved in the metabolism of these compounds, which are types of flavonoids found in many plants. Flavonoids are known to have various biological effects, including antioxidant, anti-inflammatory, and anticancer activities.

Result of Action

The primary known result of the action of 3-(2-Hydroxyphenyl)propanoic acid is its antiulcerogenic effect, as demonstrated in studies on rats . This suggests that it may help to protect the gastrointestinal tract from damage and promote healing.

Action Environment

The action of 3-(2-Hydroxyphenyl)propanoic acid is likely to be influenced by various environmental factors. For example, the composition of the gut microbiota, which can vary depending on diet and other factors, may affect the production of this compound. Additionally, factors such as pH and the presence of other biochemicals in the gut can influence its activity .

Biochemische Analyse

Biochemical Properties

3-(2-Hydroxyphenyl)propanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of catechin stereoisomers. It serves as a growth substrate for various strains of Escherichia coli and is involved in the microbial metabolism of catechins . This compound interacts with several enzymes and proteins, including those involved in the degradation of xenobiotic compounds. For instance, it is metabolized by human, bacterial, and fungal enzymes, highlighting its role as a xenobiotic metabolite .

Cellular Effects

3-(2-Hydroxyphenyl)propanoic acid has been shown to influence various cellular processes. It exhibits cytotoxic effects on liver cells, including THLE-2 and HEP-G2 cells, in a dose-dependent manner . This compound also affects cellular lipid metabolism by reducing lipid accumulation and inhibiting foam cell formation. It promotes cholesterol efflux in macrophages by up-regulating the expression of ATP-binding cassette transporters .

Molecular Mechanism

The molecular mechanism of 3-(2-Hydroxyphenyl)propanoic acid involves its interaction with various biomolecules. It acts as a Bronsted acid, capable of donating a proton to acceptor molecules . This compound also participates in enzyme-catalyzed reactions, where it can be either a substrate or a product. Its role as a microbial metabolite of catechins suggests that it may influence the activity of enzymes involved in catechin metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Hydroxyphenyl)propanoic acid have been observed to change over time. This compound is relatively stable under standard conditions, but its degradation can occur under specific environmental factors. Long-term studies have shown that it can have sustained effects on cellular function, particularly in the context of microbial metabolism .

Dosage Effects in Animal Models

The effects of 3-(2-Hydroxyphenyl)propanoic acid vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as promoting cholesterol efflux and reducing lipid accumulation. At higher doses, it can cause cytotoxic effects and may lead to adverse outcomes . These threshold effects highlight the importance of dosage regulation in experimental settings.

Metabolic Pathways

3-(2-Hydroxyphenyl)propanoic acid is involved in several metabolic pathways. It is a significant metabolite in the microbial metabolism of catechins and is processed by various enzymes in bacteria, fungi, and humans . This compound can influence metabolic flux and alter the levels of other metabolites, particularly those involved in lipid metabolism .

Transport and Distribution

Within cells and tissues, 3-(2-Hydroxyphenyl)propanoic acid is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, influencing its localization and overall bioavailability.

Subcellular Localization

The subcellular localization of 3-(2-Hydroxyphenyl)propanoic acid is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function within the cell.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Melilotsäure kann auf verschiedene Weise synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Biotransformation von Cumarin durch mikrobielle Reduktion. In diesem Verfahren wird Cumarin durch mikrobielle Aktivität, oft unter Verwendung bestimmter Hefestämme oder Pilze, in Melilotsäure umgewandelt . Ein weiteres Verfahren beinhaltet die chemische Reduktion von o-Cumarinsäure zu Melilotsäure unter Verwendung von Reduktionsmitteln wie Natriumborhydrid .

Industrielle Produktionsmethoden

Die industrielle Produktion von Melilotsäure erfolgt in der Regel durch das Verfahren der mikrobiellen Reduktion, da dieses Verfahren effizient und kostengünstig ist. Der Prozess beinhaltet die Kultivierung bestimmter mikrobieller Stämme in einer kontrollierten Umgebung, gefolgt von der Extraktion und Reinigung von Melilotsäure aus der Fermentationsbrühe .

Analyse Chemischer Reaktionen

Reaktionstypen

Melilotsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Melilotsäure kann in Gegenwart von Oxidationsmitteln zu Dihydrocumarin oxidiert werden.

Substitution: Melilotsäure kann Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppe durch andere funktionelle Gruppen ersetzt wird.

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid sind häufig verwendete Reduktionsmittel.

Substitution: Verschiedene Reagenzien können für Substitutionsreaktionen verwendet werden, darunter Halogenierungsmittel und Nukleophile.

Hauptsächlich gebildete Produkte

Oxidation: Dihydrocumarin.

Reduktion: Je nach dem verwendeten Reduktionsmittel können die Produkte unterschiedliche Hydroxyderivate umfassen.

Substitution: Substituierte Phenylpropansäuren.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

o-Cumarinsäure: Ein weiterer Vorläufer, der zu Melilotsäure reduziert werden kann.

Dihydrocumarin: Ein Produkt der Melilotsäureoxidation, das in der Aromaindustrie verwendet wird.

Einzigartigkeit

Melilotsäure ist einzigartig aufgrund ihrer doppelten Rolle als Vorläufer und Produkt in verschiedenen chemischen Reaktionen. Ihre Fähigkeit, verschiedene Reaktionstypen wie Oxidation, Reduktion und Substitution einzugehen, macht sie zu einer vielseitigen Verbindung in der synthetischen Chemie. Darüber hinaus erhöht ihr natürliches Vorkommen und ihre potenziellen therapeutischen Eigenschaften ihre Bedeutung in der wissenschaftlichen Forschung .

Eigenschaften

IUPAC Name |

3-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBDUOMQLFKVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075421 | |

| Record name | Benzenepropanoic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-(2-Hydroxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

495-78-3 | |

| Record name | Melilotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melilotic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Hydroxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYBENZENEPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN1RK42MAD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-(2-Hydroxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82 - 83 °C | |

| Record name | 3-(2-Hydroxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

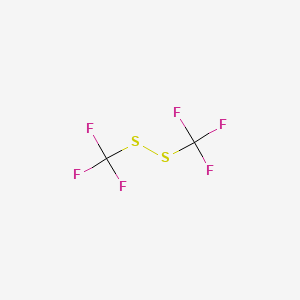

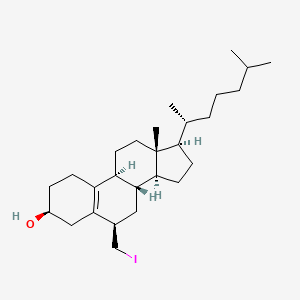

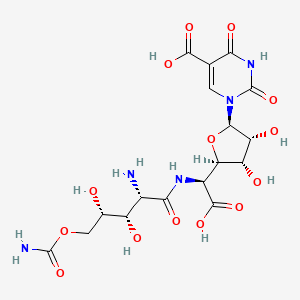

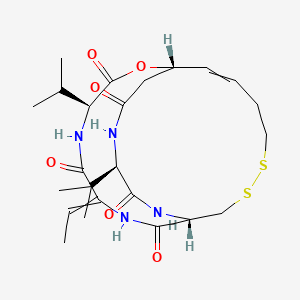

Feasible Synthetic Routes

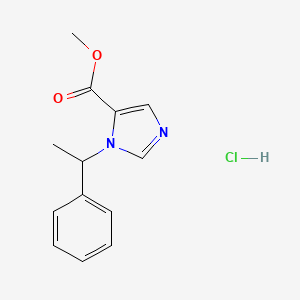

Q1: What structural features of 3-(2-Hydroxyphenyl)propanoic acid make it a versatile ligand in coordination chemistry?

A: 3-(2-Hydroxyphenyl)propanoic acid possesses two key functional groups that contribute to its coordination ability: a carboxylate group (-COOH) and a hydroxyl group (-OH) on the phenyl ring. [] These groups can act as electron donors, readily forming coordination bonds with metal ions. This versatility allows the creation of diverse metal-organic frameworks with potential applications in catalysis, luminescence, and material science. [, , , ]

Q2: How does 3-(2-Hydroxyphenyl)propanoic acid contribute to the luminescent properties of lanthanide complexes?

A: Studies have shown that incorporating 3-(2-Hydroxyphenyl)propanoic acid as a ligand in lanthanide complexes can lead to interesting luminescent properties. [, ] While the exact mechanism is still under investigation, it is believed that the ligand's aromatic ring system and its ability to efficiently transfer energy to the lanthanide ion contribute to the observed luminescence. These findings suggest potential applications in areas like fluorescent probes and sensors.

Q3: What are the potential pharmacological applications of 3-(2-Hydroxyphenyl)propanoic acid derivatives?

A: Research indicates that derivatives of 3-(2-Hydroxyphenyl)propanoic acid, such as those containing a phthalimido group, exhibit promising biological activities. [] Specifically, organotin(IV) complexes incorporating these derivatives have shown potential as hypoglycemic agents in studies using alloxan-induced diabetic rabbits. [] Further research is necessary to fully elucidate their mechanism of action and therapeutic potential.

Q4: How has 3-(2-Hydroxyphenyl)propanoic acid been investigated in the context of HIV research?

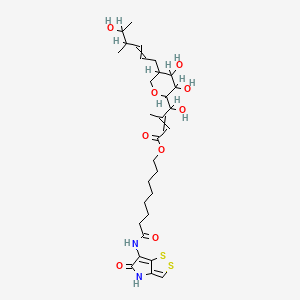

A: Interestingly, marine organisms like Theonella species produce a diverse array of bioactive compounds. One study isolated a new sulfated cyclic depsipeptide, named mutremdamide A, which features a rare 2-amino-3-(2-hydroxyphenyl)propanoic acid unit. [] While mutremdamide A itself did not display significant activity against HIV-1, other related compounds isolated in the same study, the koshikamides, showed promising inhibitory effects on HIV-1 entry. [] This highlights the potential of exploring natural products containing 3-(2-Hydroxyphenyl)propanoic acid and similar structural motifs for antiviral drug discovery.

Q5: What are the implications of the structural diversity of complexes formed by 3-(2-Hydroxyphenyl)propanoic acid?

A: The flexible nature of 3-(2-Hydroxyphenyl)propanoic acid enables it to adopt different conformations and coordinate with metal ions in various ways. [] This results in a diverse range of supramolecular architectures, from dimers to 2D sheets and networks. [, ] This structural diversity opens up possibilities for designing materials with tailored properties for specific applications, such as gas storage, separation, and sensing.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-5-[(4-Amino-4-carboxy-1-oxobutyl)amino]-2-nitrobenzoic acid](/img/structure/B1220183.png)

![Pyrrolo[1,2-a]quinoxaline](/img/structure/B1220188.png)